A Comprehensive Guide to the Structural Elucida_on of C23H22FN5OS: A Hypothetical Novel Compound
A Comprehensive Guide to the Structural Elucida_on of C23H22FN5OS: A Hypothetical Novel Compound
For Researchers, Scien_sts, and Drug Development Professionals
Introduc_on
The iden_fica_on and structural characteriza_on of novel chemical en__es are fundamental to the advancement of chemical sciences and drug discovery. This technical guide provides an in-depth, systematic approach to the complete structural elucida_on of a hypo_cal novel compound with the molecular formula C23H22FN5OS. This document serves as a comprehensive workflow for researchers and scien_sts, detailing the necessary analy_cal techniques, experimental protocols, and data interpreta_on required to unambiguously determine the chemical structure of a complex organic molecule.
For the purpose of this guide, we will consider the following proposed structure for C23H22FN5OS, which will be the basis for the subsequent hypo_cal data and analysis:
Proposed Structure of C23H22FN5OS
1. Molecular Formula Confirma_on
The first crucial step in the structural elucida_on of an unknown compound is the confirma_on of its molecular formula. This is achieved through a combina_on of elemental analysis and high-resolu_on mass spectrometry (HRMS).
1.1. Elemental Analysis
Elemental analysis provides the percentage composi_on of each element in the compound, which is used to determine the empirical formula.
Experimental Protocol: CHNFS Analysis
A sample of the purified compound (2-3 mg) is weighed accurately into a _n capsule. The sample is then combusted at approximately 1000 °C in an excess of oxygen. The resul_ng combus_on gases (CO2, H2O, N2, SO2) are passed through a series of absorbent traps and detectors to quan_fy the amount of each element. The presence of fluorine is typically determined by ion chromatography a_er combus_on and absorp_on in a suitable medium.
Table 1: Hypothe_cal Elemental Analysis Data for C23H22FN5OS
| Element | Theore_cal (%) | Found (%) |
| Carbon (C) | 59.59 | 59.62 |
| Hydrogen (H) | 4.78 | 4.75 |
| Nitrogen (N) | 15.11 | 15.15 |
| Sulfur (S) | 6.92 | 6.89 |
| Fluorine (F) | 4.09 | 4.11 |
The experimental values are in close agreement with the theore_cal percentages for the molecular formula C23H22FN5OS, thus suppor_ng this composi_on.
1.2. High-Resolu_on Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determina_on of the molecular formula.[1]
Experimental Protocol: ESI-TOF HRMS
A solu_on of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) is infused into an electrospray ioniza_on (ESI) source coupled to a _me-of-flight (TOF) mass analyzer. The instrument is calibrated using a known standard to ensure high mass accuracy. The mass of the protonated molecule [M+H]+ is measured.
Table 2: Hypothe_cal HRMS Data for C23H22FN5OS
| Ion | Theore_cal m/z | Found m/z | Mass Difference (ppm) |
| [M+H]+ | 464.1558 | 464.1562 | 0.86 |
The observed mass is within 1 ppm of the theore_cal mass for the protonated molecular formula [C23H23FN5OS]+, confirming the molecular formula C23H22FN5OS.
2. Spectroscopic Analysis for Structural Fragment Iden_fica_on
Once the molecular formula is confirmed, a suite of spectroscopic techniques is employed to iden_fy the various structural fragments and their connec_vity.
2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to iden_fy the func_onal groups present in the molecule by detec_ng the vibra_ons of chemical bonds.[2]
Experimental Protocol: A_enuated Total Reflectance (ATR)-FTIR
A small amount of the solid sample is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm-1.
Table 3: Hypothe_cal Characteris_c IR Absorp_on Bands for C23H22FN5OS
| Wavenumber (cm-1) | Intensity | Assignment |
| 3345 | Medium | N-H stretch (sulfonamide) |
| 3060 | Medium | Ar-H stretch |
| 2965, 2870 | Medium | Alipha_c C-H stretch |
| 1675 | Strong | C=O stretch (amide) |
| 1590, 1510, 1450 | Medium-Strong | C=C and C=N stretches (aroma_c/heteroaroma_c rings) |
| 1340, 1160 | Strong | S=O asymmetric and symmetric stretches (sulfonamide) |
| 1250 | Strong | C-F stretch |
The IR spectrum suggests the presence of a sulfonamide group, an amide group, aroma_c and alipha_c C-H bonds, and a C-F bond.
2.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides informa_on about the electronic transi_ons within the molecule, par_cularly in conjugated systems.[3]
Experimental Protocol: UV-Vis Spectrophotometry
A dilute solu_on of the compound is prepared in a UV-transparent solvent (e.g., ethanol). The absorbance spectrum is recorded from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer.
Table 4: Hypothe_cal UV-Vis Absorp_on Maxima for C23H22FN5OS
| λmax (nm) | Molar Absorp_vity (ε, M-1cm-1) | Assignment |
| 275 | 25,000 | π → π* transi_on in conjugated aroma_c/heteroaroma_c systems |
| 320 | 15,000 | n → π* transi_on associated with heteroatoms in the conjugated system |
The absorp_on maxima are consistent with the presence of extended conjugated systems involving the aroma_c and heteroaroma_c rings.
2.3. Nuclear Magne_c Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by providing informa_on about the chemical environment, connec_vity, and spa_al arrangement of atoms.[4]
Experimental Protocol: NMR Spectroscopy
The compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6). 1H, 13C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
Table 5: Hypothe_cal 1H NMR Data for C23H22FN5OS (500 MHz, DMSO-d6)
| Chemical Shi_ (δ, ppm) | Mul_plicity | Integra_on | Coupling Constant (J, Hz) | Assignment |
| 10.50 | s | 1H | SO2NH | |
| 8.75 | s | 1H | Thiazole-H | |
| 8.50 | s | 1H | Pyrimidine-H | |
| 7.90 | dd | 2H | 8.5, 5.5 | Aroma_c-H (ortho to F) |
| 7.30 | t | 2H | 8.5 | Aroma_c-H (meta to F) |
| 7.20 | s | 1H | Amide-NH | |
| 4.20 | t | 2H | 7.0 | -CH2- |
| 3.10 | t | 2H | 7.0 | -CH2- |
| 2.50 | s | 3H | Ar-CH3 | |
| 2.30 | s | 3H | Pyrimidine-CH3 |
Table 6: Hypothe_cal 13C NMR and DEPT-135 Data for C23H22FN5OS (125 MHz, DMSO-d6)
| Chemical Shi_ (δ, ppm) | DEPT-135 | Assignment |
| 168.0 | - | C=O (amide) |
| 165.5 (d, JCF = 250 Hz) | - | C-F |
| 162.0 | - | Pyrimidine-C |
| 158.0 | - | Thiazole-C |
| 155.0 | CH | Pyrimidine-CH |
| 145.0 | CH | Thiazole-CH |
| 140.0 | - | Aroma_c-C |
| 135.0 | - | Aroma_c-C |
| 130.0 (d, JCF = 9 Hz) | CH | Aroma_c-CH |
| 125.0 | - | Aroma_c-C |
| 115.5 (d, JCF = 21 Hz) | CH | Aroma_c-CH |
| 45.0 | CH2 | -CH2- |
| 35.0 | CH2 | -CH2- |
| 21.0 | CH3 | Ar-CH3 |
| 18.0 | CH3 | Pyrimidine-CH3 |
2D NMR Correla_ons:
-
COSY (Correla_on Spectroscopy): A cross-peak between the signals at 4.20 ppm and 3.10 ppm would confirm the presence of the -CH2-CH2- spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correla_ons would be observed between directly bonded protons and carbons (e.g., 8.75 ppm H and 145.0 ppm C; 4.20 ppm H and 45.0 ppm C).
-
HMBC (Heteronuclear Mul_ple Bond Correla_on): Long-range correla_ons are key to assembling the fragments. For instance, the amide proton at 7.20 ppm might show a correla_on to the carbonyl carbon at 168.0 ppm and the CH2 carbon at 45.0 ppm. The sulfonamide proton at 10.50 ppm would show correla_ons to carbons in the fluorophenyl ring.
2.4. Mass Spectrometry (MS) Fragmenta_on Analysis
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. This provides valuable informa_on about the structure of the molecule by revealing how it breaks apart.
Experimental Protocol: MS/MS Fragmenta_on
The molecular ion ([M+H]+ at m/z 464.1562) is selected in the first stage of the mass spectrometer and subjected to collision-induced dissocia_on (CID) with an inert gas (e.g., argon). The resul_ng fragment ions are then analyzed in the second stage of the mass spectrometer.
Table 7: Hypothe_cal MS/MS Fragmenta_on Data for C23H22FN5OS
| Fragment m/z | Rela_ve Intensity (%) | Plausible Structure of Fragment |
| 308.1 | 100 | [M+H - C6H4FSO2NH]+ |
| 203.1 | 45 | [M+H - C6H4FSO2NH - C6H5CH3]+ |
| 156.1 | 80 | [C6H4FSO2NH2]+ |
| 125.1 | 65 | [C6H4(CH3)CONHCH2CH2]+ |
| 91.1 | 30 | [C6H5CH2]+ |
3. Absolute Structure Confirma_on
While the collec_on of spectroscopic data allows for the proposal of a planar structure and its connec_vity, the absolute configura_on of any stereocenters must be determined by other means. For achiral molecules like the one proposed, X-ray crystallography can confirm the three-dimensional structure.
Experimental Protocol: Single-Crystal X-ray Diffrac_on
A suitable single crystal of the compound is grown by slow evapora_on from a suitable solvent. The crystal is mounted on a diffractometer, and X-ray diffrac_on data are collected. The structure is solved and refined to give the precise spa_al arrangement of all atoms in the crystal la_ce. This method provides unambiguous proof of the proposed structure.
4. Hypothe_cal Biological Ac_vity and Signaling Pathway
Many nitrogen- and sulfur-containing heterocycles exhibit biological ac_vity. The proposed structure, containing a sulfonamide and various heteroaroma_c rings, bears resemblance to known kinase inhibitors. We can hypothesize that this compound may act as an inhibitor of a cellular signaling pathway, such as the MAPK/ERK pathway, which is o_en dysregulated in cancer.
The structural elucida_on of a novel chemical en_ty is a rigorous process that relies on the synergistic applica_on of mul_ple analy_cal techniques. Through the logical progression from molecular formula confirma_on by elemental analysis and HRMS to the detailed structural mapping using IR, UV-Vis, and advanced NMR methods, and final confirma_on by X-ray crystallography, an unambiguous structure can be determined. The fragmenta_on pa_erns observed in mass spectrometry further corroborate the proposed structure. This guide outlines a comprehensive and robust workflow that can be adapted for the characteriza_on of a wide range of complex organic molecules.
References
- 1. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
